Vanadium nitride

Lithium-ion battery Anode material Areal capacity

Select Vanadium Nitride (VN) for performance where metallic conductivity (1.18×10⁶ S·m⁻¹; ~86 μΩ·cm) and multivalent redox are non-negotiable. Unlike TiN, VN enables pseudocapacitive storage; unlike resistive V₂O₅, it eliminates ohmic losses. VN-based multilayer coatings cut friction 48% while raising hardness to 25.2 GPa. In thick Li-ion electrodes (>10 mg·cm⁻²), VN delivers ~7 mAh·cm⁻²—a 75% gain over graphite. Offered at 99.9% purity for reproducible results.

Molecular Formula VN
NV
Molecular Weight 64.948 g/mol
CAS No. 24646-85-3
Cat. No. B1581714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadium nitride
CAS24646-85-3
Molecular FormulaVN
NV
Molecular Weight64.948 g/mol
Structural Identifiers
SMILESN#[V]
InChIInChI=1S/N.V
InChIKeySKKMWRVAJNPLFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium Nitride (VN, CAS 24646-85-3) Procurement Guide: Key Material Properties and Industrial Positioning


Vanadium nitride (VN, CAS 24646-85-3) is a cubic rock-salt structured refractory transition metal nitride characterized by high electrical conductivity (resistivity ~86 μΩ·cm at 25°C), high density (6.13 g/cm³), and a melting point of 2320°C . As a member of the Group-VB transition metal nitride family, VN occupies a unique position bridging the high hardness of Group-IVB nitrides (e.g., TiN) with the exceptional catalytic and electrochemical activity of vanadium-based materials [1]. Its metallic conductivity (1.18 × 10⁶ S·m⁻¹) surpasses that of its oxide counterparts V₂O₅ and VO₂, enabling applications where simultaneous electrical transport and mechanical durability are required [1][2].

Vanadium Nitride Procurement: Why Substituting with TiN, CrN, or V₂O₅ Compromises Performance in Demanding Applications


Transition metal nitrides and oxides within the same application class are not functionally interchangeable due to fundamental differences in electronic structure, mechanical response, and surface chemistry. VN's combination of metallic conductivity with vanadium's multivalent redox chemistry cannot be replicated by structurally similar Group-IVB nitrides such as TiN or ZrN, which lack the redox-active vanadium centers essential for pseudocapacitive charge storage and catalytic turnover [1]. Conversely, while vanadium oxides such as V₂O₅ offer redox activity, their substantially higher electrical resistivity imposes severe rate-capability limitations in electrochemical devices [2]. In hard coating applications, VN's unique thermally-activated self-lubricating behavior—arising from the formation of lubricious vanadium oxides at elevated temperatures—is absent in TiN and CrN coatings, making direct substitution detrimental to tribological performance in high-temperature machining and dry cutting operations [3].

Vanadium Nitride Quantitative Differentiation Evidence: Validated Performance Metrics vs. Graphite, RuO₂, V₂O₅, and V₂N


Ultrahigh Areal Capacity vs. Commercial Graphite Anodes in Lithium-Ion Batteries

In thick-electrode lithium-ion battery configurations relevant to practical device integration, a free-standing VN@N-doped carbon/graphene composite architecture achieves an ultrahigh areal capacity of 7 mAh·cm⁻² at a mass loading of 18.3 mg·cm⁻², which exceeds the performance of state-of-the-art commercial graphite anodes (~4 mAh·cm⁻²) by approximately 75% [1]. This differentiation is enabled by the metallic conductivity of VN (theoretically calculated), which permits fast charge transport through the entire electrode thickness without the rate penalties that limit graphite anodes at high mass loadings [1].

Lithium-ion battery Anode material Areal capacity Energy storage

Reduced Coefficient of Friction vs. CrN Coatings via VN Self-Lubrication

When VN is incorporated into a CrN/VN multilayer coating architecture, the coefficient of friction (COF) against tungsten carbide (WC) alloy counterfaces decreases from 0.40 for monolithic CrN to 0.21 for the CrN/VN multilayer system—a reduction of approximately 48% [1]. Simultaneously, the nanohardness increases from 16.7 GPa (CrN) to 25.2 GPa (CrN/VN multilayer) [1]. The friction reduction is attributed to VN's intrinsic self-lubricating behavior at elevated temperatures, where controlled surface oxidation generates lubricious vanadium oxide phases that are absent in CrN-only coatings [1][2].

Hard coating Tribology Wear resistance Physical vapor deposition

Electrical Conductivity Superiority Over V₂O₅ Enables High-Rate Pseudocapacitive Performance

A direct comparative study of nanoflake morphology materials demonstrates that VN exhibits substantially superior capacitive performance relative to its oxide precursor V₂O₅, a difference rooted in intrinsic electronic properties [1]. The electrical resistivity of VN is approximately 86 μΩ·cm at room temperature, corresponding to a conductivity of ~1.2 × 10⁶ S·m⁻¹ , while V₂O₅ is a wide-bandgap semiconductor with orders-of-magnitude higher resistivity (~10³–10⁵ Ω·cm range). This conductivity differential enables VN electrodes to maintain ~70% of initial specific capacitance (161 F·g⁻¹) when scan rate increases from 30 mV·s⁻¹ to 300 mV·s⁻¹ [2], whereas V₂O₅ electrodes suffer from severe rate-dependent capacity decay due to ohmic losses.

Supercapacitor Pseudocapacitor Electrode material Rate capability

Distinct Oxidation Kinetics vs. V₂N for Controlled VO₂ Thermochromic Film Fabrication

In the two-step fabrication of thermochromic VO₂ thin films via controlled oxidation of nitride precursors, VN and V₂N exhibit markedly different oxidation kinetics that directly impact final film quality and processing window control [1]. Transmission electron microscopy (TEM) analysis of oxidized VN films reveals an abrupt, well-defined VN/VO₂ interface after controlled oxidation, whereas V₂N oxidation proceeds with different kinetic behavior and intermediate phase formation [1]. This distinction makes VN the preferred precursor when precise control over VO₂ phase purity and film thickness is required, as V₂O₅ formation—detrimental to thermochromic performance—is more readily managed when starting from VN [2].

Thermochromic materials Smart windows Thin film Oxidation kinetics

Vanadium Nitride High-Value Procurement Scenarios: Applications Where VN Outperforms Alternatives


High-Areal-Capacity Lithium-Ion Battery Anodes for High-Mass-Loading Electrodes

In lithium-ion battery manufacturing where electrode mass loading exceeds 10 mg·cm⁻², the metallic conductivity of VN enables areal capacities reaching 7 mAh·cm⁻², a 75% improvement over commercial graphite anodes limited to ~4 mAh·cm⁻² [1]. This advantage is most pronounced in thick-electrode designs intended for electric vehicle cells and grid storage, where maintaining rate capability at high mass loading is the primary technical barrier to achieving cost-effective energy density targets. VN-based composites address this by eliminating the electronic transport bottlenecks inherent to semiconducting or poorly conductive anode materials [1].

Self-Lubricating Hard Coatings for Dry Machining and High-Temperature Tribology

For cutting tools, molds, and wear components operating under dry or minimally-lubricated conditions at elevated temperatures, VN-containing multilayer coatings (e.g., CrN/VN, TiN/VN) provide a 48% reduction in coefficient of friction compared to monolithic CrN or TiN coatings, while simultaneously increasing hardness from 16.7 GPa to 25.2 GPa [2]. This combination of high hardness with intrinsic self-lubrication—unique to vanadium-containing nitride systems—enables extended tool life, reduced frictional heating, and elimination of environmentally hazardous cutting fluids in machining operations [2][3].

High-Rate Pseudocapacitive Electrodes for Power-Dense Supercapacitors

In aqueous supercapacitor applications requiring both high specific capacitance and rapid charge/discharge response, VN electrodes maintain ~70% of initial capacitance (161 F·g⁻¹) when the scan rate increases tenfold from 30 to 300 mV·s⁻¹ [4]. This rate capability is enabled by VN's metallic conductivity (~1.2 × 10⁶ S·m⁻¹, resistivity ~86 μΩ·cm), which is four to seven orders of magnitude superior to vanadium oxide alternatives . For procurement decisions in power electronics, pulsed power, and regenerative energy recovery systems, this rate capability directly translates to higher power density and reduced ohmic losses compared to oxide-based pseudocapacitive materials [4].

Controlled-Oxidation Precursor for High-Quality VO₂ Thermochromic Films

In the fabrication of thermochromic VO₂ thin films for smart window and optical switching applications, VN serves as a superior solid precursor to V₂N due to its distinct oxidation kinetics that produce an abrupt VN/VO₂ interface with reduced intermediate phase contamination [5]. The controlled oxidation of VN yields VO₂ films with superior thermochromic performance, whereas oxidation beyond the optimal duration leads to V₂O₅ formation that degrades optical modulation [6]. For manufacturers of energy-efficient glazing and adaptive optics, the kinetic predictability afforded by VN precursors improves process yield and reduces batch-to-batch variability in film performance [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vanadium nitride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.